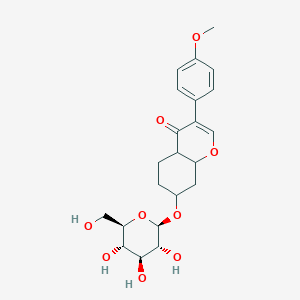

Ononin; Fomononetin-7-O-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin. It is found in various plants, including soybeans and Glycyrrhiza uralensis . Ononin exhibits a range of pharmacological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ononin can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycosidic bond .

Industrial Production Methods: Industrial production of ononin typically involves extraction from plant sources such as soybeans and Glycyrrhiza uralensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ononin .

Types of Reactions:

Oxidation: Ononin can undergo oxidation reactions, leading to the formation of various oxidative metabolites.

Reduction: Reduction reactions can convert ononin into its aglycone form, formononetin.

Substitution: Ononin can participate in substitution reactions, particularly involving the glucoside moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acidic or basic conditions facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidative metabolites of ononin.

Reduction: Formononetin.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Ononin has shown significant anticancer potential, particularly in the treatment of osteosarcoma and laryngeal cancer.

Case Study: Osteosarcoma

- Objective : Investigate the efficacy of ononin against human osteosarcoma cell lines (MG-63 and U2OS).

- Findings : Ononin exhibited antiproliferative activity, inducing apoptosis and inhibiting cell migration and invasion through the EGFR-Erk1/2 signaling pathway. The compound significantly reduced colony formation in a dose-dependent manner and showed no adverse effects on liver and kidney functions in animal models .

Table 1: Effects of Ononin on Osteosarcoma Cell Lines

| Treatment Concentration | Cell Line | Cell Viability (%) | Apoptosis Induction | Migration Inhibition |

|---|---|---|---|---|

| 0.1 μM | MG-63 | 75 | Yes | Yes |

| 0.3 μM | U2OS | 60 | Yes | Yes |

| 1 μM | MG-63 | 40 | Yes | Yes |

Cardiovascular Health

Ononin exhibits beneficial effects on cardiovascular health by improving myocardial ischemia conditions.

Mechanism of Action :

- Ononin enhances antioxidant enzyme activities (superoxide dismutase and catalase) while reducing lactate dehydrogenase levels in ischemic conditions. This suggests its potential in protecting against myocardial injury .

Case Study: Myocardial Ischemia

- Objective : Assess the protective effects of ononin in a mouse model of acute ischemia.

- Results : High doses of ononin significantly improved myocardial injury markers compared to control groups, indicating its therapeutic potential in cardiovascular diseases .

Anti-inflammatory Effects

Ononin demonstrates notable anti-inflammatory properties that can be leveraged for various health conditions.

Research Findings :

- Studies indicate that ononin can mitigate oxidative stress and inflammatory markers in models of diabetic nephropathy and other inflammatory conditions .

Antioxidant Properties

The antioxidant activity of ononin contributes to its protective effects against oxidative damage.

Mechanism :

- Ononin scavenges free radicals and inhibits lipid peroxidation, thereby maintaining nitric oxide levels in the blood, which is crucial for vascular health .

Nutraceutical Applications

Due to its health benefits, ononin is increasingly being explored for use in nutraceuticals and functional foods.

Industry Relevance :

- Ononin's incorporation into dietary supplements is supported by its pharmacological properties that promote overall health, particularly in preventing chronic diseases such as cancer and cardiovascular disorders.

Mechanism of Action

Comparison with Similar Compounds

- Formononetin

- Daidzein

- Genistein

- Biochanin A

Ononin’s unique glycoside structure and its diverse pharmacological activities make it a compound of significant interest in scientific research and industrial applications.

Biological Activity

Ononin, also known as formononetin-7-O-glucoside, is a natural isoflavone glycoside found in various plant species. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology, cardiology, and plant growth regulation. This article explores the biological activities of ononin, supported by recent research findings and case studies.

Ononin is characterized by its glycosidic structure, which contributes to its solubility and bioactivity. Upon ingestion, ononin undergoes metabolic conversion primarily in the intestine, where it can be transformed into formononetin, an active aglycone. Studies have shown that ononin is metabolized via pathways including glucuronidation and hydroxylation, yielding various metabolites that exhibit pharmacological effects .

Table 1: Metabolic Pathways of Ononin

| Metabolic Pathway | Description |

|---|---|

| Glucuronidation | Conjugation with glucuronic acid |

| Hydroxylation | Addition of hydroxyl groups |

| Demethylation | Removal of methyl groups |

| Sulfonation | Addition of sulfonate groups |

Anticancer Activity

Recent studies have highlighted the potential of ononin as an anticancer agent. In vitro experiments demonstrated that ononin induces apoptosis in osteosarcoma cell lines (MG-63 and U2OS) through the activation of caspases and inhibition of the EGFR-Erk1/2 signaling pathway. This pathway is crucial for cell proliferation and survival, suggesting that ononin may effectively hinder tumor growth and metastasis .

Case Study: Osteosarcoma Treatment

In a preclinical study using xenograft models, mice treated with ononin exhibited significant reductions in tumor size compared to control groups. The treatment not only decreased tumor mass but also reduced lung metastasis, indicating a promising therapeutic effect against osteosarcoma .

Cardiovascular Benefits

Ononin has been investigated for its cardioprotective properties. In models of myocardial ischemia, administration of ononin resulted in improved cardiac function and reduced markers of myocardial injury. The compound was shown to enhance antioxidant enzyme activity while decreasing lactate dehydrogenase levels, which are indicative of tissue damage .

Table 2: Effects of Ononin on Cardiovascular Health

| Parameter | Control Group | Ononin Treatment (40 mg/kg) |

|---|---|---|

| Lactate Dehydrogenase (LDH) | High | Significantly Lowered |

| Superoxide Dismutase (SOD) | Low | Significantly Increased |

| Catalase Activity | Low | Significantly Increased |

Allelopathic Effects

Ononin has also been studied for its allelopathic properties, particularly in agricultural contexts. It has been observed to inhibit root and shoot growth in mustard plants at concentrations as low as 1×10−4M. This suggests that ononin could play a role in natural weed management strategies by suppressing the growth of competing flora .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Ononin and Formononetin-7-O-glucoside in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV detection or UPLC-MS/MS is widely used for quantification. For example, HPLC-UV was employed to analyze 36 batches of Hedysari Radix, identifying Ononin and Formononetin-7-O-glucoside among four key markers. A typical protocol involves:

- Column : C18 reverse-phase column.

- Mobile phase : Gradient elution with acetonitrile and water/acid modifiers.

- Detection : UV at 254 nm for flavonoids.

- Peak identification : By comparing retention times and spectral data with reference standards .

Thin-layer chromatography (TLC) with toluene-ethyl acetate-methanol (20:20:9) can also separate these compounds and screen antioxidant activity via DPPH radical scavenging .

Q. How should stability and solubility challenges be addressed during experimental design?

- Stability : Store Ononin as a powder at -20°C (3-year stability) or in solvents at -80°C (6-month stability). Formononetin-7-O-glucoside is stable at 2–8°C in powder form .

- Solubility : Use DMSO for stock solutions (e.g., 10 mM), followed by dilution in cell culture media. For in vivo studies, optimize solvents like saline with <1% DMSO to avoid toxicity .

Q. What statistical approaches are suitable for analyzing multi-component interactions in herbal matrices?

Principal component analysis (PCA) and cluster analysis effectively differentiate batches based on flavonoid content. For example, PCA revealed a negative correlation between Ononin/Formononetin-7-O-glucoside levels and overall quality scores in Hedysari Radix, suggesting these compounds as critical quality markers .

Advanced Research Questions

Q. What mechanistic insights support Ononin's role in cancer therapy, and how can synergies be studied?

Network pharmacology and in vivo studies indicate Ononin synergizes with cisplatin to inhibit lung squamous cell carcinoma (LSCC). Key methodologies include:

- Target identification : Integrate UPLC-MS/MS (to identify serum metabolites) with KEGG pathway enrichment (e.g., p53/AMPK/mTOR signaling).

- Synergy testing : Use combination indices (e.g., Chou-Talalay method) to evaluate interactions with calycosin-7-O-glucoside or astragalosides .

Note: Isolated flavonoid glycosides may lack efficacy alone, emphasizing the need for multi-component systems .

Q. How can contradictions in bioactivity data be resolved, such as variable antioxidant vs. proliferative effects?

- Context-dependent design : Test concentrations across physiological ranges (e.g., 1–100 μM). Calycosin-7-O-glucoside shows DPPH scavenging at low doses but proliferative effects at high doses .

- Model specificity : Use cancer cell lines (e.g., A549) for antitumor assays and non-cancer models (e.g., endothelial cells) for antioxidant studies .

Q. What advanced techniques validate Ononin's pharmacokinetics and metabolism?

- Metabolite profiling : Incubate Ononin with rat intestinal flora to identify deglycosylated metabolites (e.g., formononetin) .

- Cell membrane chromatography : Immobilize lung cancer cell membranes to screen bioactive components and binding kinetics .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate batch-to-batch variability in plant-derived Ononin?

- Standardization : Use chemometric tools (e.g., HPLC fingerprints with ≥16 peaks) to ensure consistency. Batches with similarity scores <0.900 should be excluded .

- Source validation : Compare geographic origins via cluster analysis; Inner Mongolia-sourced Astragali Radix shows higher Ononin content .

Q. What experimental designs are critical for studying Ononin's antimicrobial activity?

Properties

Molecular Formula |

C22H28O9 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C22H28O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-5,10,13-14,16-17,19-23,25-27H,6-9H2,1H3/t13?,14?,16?,17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

VRBWOAPDXHDWTQ-IRDFEOSRSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.